molecular formula C8H15N5OS2 B2760690 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide CAS No. 790681-95-7

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide

Cat. No. B2760690
CAS RN: 790681-95-7
M. Wt: 261.36
InChI Key: VGXCLIIWEODMDP-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring structure is found in many pharmaceutical drugs due to its wide range of biological activities . The compound also contains an amine group (-NH2) and a thiol group (-SH), which can participate in various chemical reactions .


Molecular Structure Analysis

The 1,2,4-triazole ring in the compound is a planar, aromatic ring. The amine and thiol groups are likely to be the reactive sites in the molecule .


Chemical Reactions Analysis

The amine and thiol groups in the compound can undergo various reactions, such as alkylation, acylation, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the presence of functional groups. For example, the presence of the polar amine and thiol groups might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many 1,2,4-triazole derivatives exhibit antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The 1,2,4-triazole ring is a promising scaffold in medicinal chemistry, and future research might focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5OS2/c1-3-12(4-2)6(14)5-16-8-11-10-7(15)13(8)9/h3-5,9H2,1-2H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXCLIIWEODMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NNC(=S)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329041
Record name 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide

CAS RN

790681-95-7
Record name 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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